molecular formula C12H16ClNS B1396262 N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride CAS No. 1185099-45-9

N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride

Cat. No. B1396262
CAS RN: 1185099-45-9
M. Wt: 241.78 g/mol
InChI Key: QJSJLRSHFQNOJU-UHFFFAOYSA-N
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Description

N-(1-Benzothien-2-ylmethyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C12H16ClNS . It belongs to the class of amphetamines.


Molecular Structure Analysis

The molecular weight of this compound is 205.32 g/mol . The InChI string representation of its structure is InChI=1S/C12H15NS/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11/h3-7,9,13H,8H2,1-2H3 .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

  • N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride, as a ketonic Mannich base, is utilized in alkylation and ring closure reactions to generate a diverse library of compounds. Its reactivity with various substrates such as S-alkylated dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles leads to the synthesis of thioethers, dithiocarbamates, and N-alkylated azoles, among others (Roman, 2013).

Molecular and Crystal Structures

  • The crystal structure of related compounds like N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine has been determined, providing insights into the spatial arrangement and bonding interactions of such compounds (Yıldırım et al., 2006).

Spectroscopic and Electrochemical Studies

  • Extensive structural studies using physico-chemical techniques like DFT, NBO analysis, and spectroscopy have been conducted on benzimidazole derivatives. These studies enhance understanding of the electronic structure, bonding, and potential biological activity (Ghani & Mansour, 2012).

Biological Activity and Anticancer Research

  • Research involving palladium(II) and platinum(II) complexes containing benzimidazole ligands focuses on their potential as anticancer compounds. The investigation of their molecular structures, vibrational frequencies, and cytotoxicity against various cancer cell lines is a significant area of study (Ghani & Mansour, 2011).

Synthesis and Reactivity in Organic Chemistry

  • The synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, illustrate the compound's versatility in organic synthesis. Electrophilic substitution reactions highlight its potential in creating a variety of derivative compounds (Aleksandrov & El’chaninov, 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

N-(1-benzothiophen-2-ylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS.ClH/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11;/h3-7,9,13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSJLRSHFQNOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=CC=CC=C2S1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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